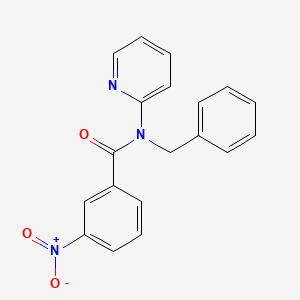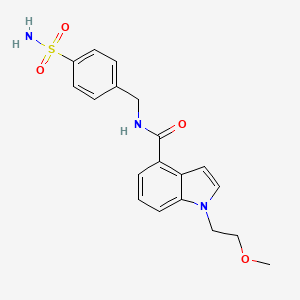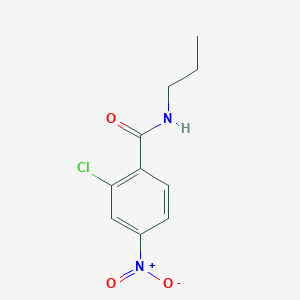
N-(2-methylpropyl)-4-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE is a complex organic compound with a benzothiazine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzothiazine core, followed by the introduction of the isobutyl and isopropyl groups. Common reagents used in these reactions include isobutylamine, isopropylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE: shares similarities with other benzothiazine derivatives, such as:
Uniqueness
The uniqueness of N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H22N2O2S |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-4-oxo-2-propan-2-yl-3H-1,3-benzothiazine-2-carboxamide |
InChI |
InChI=1S/C16H22N2O2S/c1-10(2)9-17-15(20)16(11(3)4)18-14(19)12-7-5-6-8-13(12)21-16/h5-8,10-11H,9H2,1-4H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
UELOUFPZTUAAGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C1(NC(=O)C2=CC=CC=C2S1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11026413.png)
![4,4,6-Trimethyl-1-{2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11026420.png)

![6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B11026424.png)

![6-(dibromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11026427.png)


![7-(4-Hydroxy-3-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11026448.png)
![N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11026464.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B11026478.png)


